1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
Overview
Description
1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a nitro-piperidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution with Methoxybenzoyl Group: The piperazine is then reacted with 2-methoxybenzoyl chloride under basic conditions to introduce the methoxybenzoyl group.
Introduction of Nitro-Piperidinylphenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-METHOXYBENZOYL)-4-[4-AMINO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.
1-(2-METHOXYBENZOYL)-4-[4-HYDROXY-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE: Contains a hydroxy group instead of a nitro group.
Uniqueness
1-(2-METHOXYBENZOYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of both a methoxybenzoyl group and a nitro-piperidinylphenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-31-22-8-4-3-7-19(22)23(28)26-15-13-24(14-16-26)18-9-10-20(27(29)30)21(17-18)25-11-5-2-6-12-25/h3-4,7-10,17H,2,5-6,11-16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHGVZIIVDQKHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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